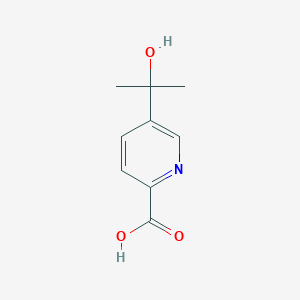

5-(2-Hydroxypropan-2-yl)picolinic acid

Description

5-(2-Hydroxypropan-2-yl)picolinic acid is a substituted picolinic acid derivative characterized by a hydroxypropan-2-yl group (-C(CH₃)₂OH) attached to the pyridine ring at the 5-position. Picolinic acid derivatives are widely studied for their roles in medicinal chemistry, agrochemicals, and coordination chemistry due to their chelating properties and bioactivity. The hydroxypropan-2-yl substituent may enhance solubility and stability compared to simpler alkyl or aromatic substituents, as observed in related compounds .

Properties

Molecular Formula |

C9H11NO3 |

|---|---|

Molecular Weight |

181.19 g/mol |

IUPAC Name |

5-(2-hydroxypropan-2-yl)pyridine-2-carboxylic acid |

InChI |

InChI=1S/C9H11NO3/c1-9(2,13)6-3-4-7(8(11)12)10-5-6/h3-5,13H,1-2H3,(H,11,12) |

InChI Key |

FJOCWHIQHDCUBK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=CN=C(C=C1)C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Hydroxypropan-2-yl)picolinic acid typically involves the reaction of picolinic acid with appropriate reagents to introduce the 2-hydroxypropan-2-yl group. One common method involves the use of 2-bromo-2-propanol as a starting material, which reacts with picolinic acid under basic conditions to form the desired product .

Industrial Production Methods: Industrial production of 5-(2-Hydroxypropan-2-yl)picolinic acid may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may include steps such as purification by recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 5-(2-Hydroxypropan-2-yl)picolinic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carboxylic acid group can be reduced to form an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for halogenation reactions.

Major Products:

Oxidation: Formation of 5-(2-oxopropan-2-yl)picolinic acid.

Reduction: Formation of 5-(2-hydroxypropan-2-yl)picolinic alcohol.

Substitution: Formation of 5-(2-halopropan-2-yl)picolinic acid.

Scientific Research Applications

Chemistry: 5-(2-Hydroxypropan-2-yl)picolinic acid is used as a ligand in coordination chemistry to form complexes with various metal ions.

Biology: In biological research, this compound is investigated for its potential role in metal ion transport and homeostasis. It may also be used as a probe to study the interactions between metal ions and biological molecules .

Medicine: The compound is explored for its potential therapeutic applications, including its role as an antiviral agent. It has been shown to inhibit the entry of enveloped viruses by targeting viral-cellular membrane fusion .

Industry: In the industrial sector, 5-(2-Hydroxypropan-2-yl)picolinic acid is used in the synthesis of herbicides and other agrochemicals. Its derivatives are studied for their herbicidal activity and potential to control weed growth .

Mechanism of Action

The mechanism of action of 5-(2-Hydroxypropan-2-yl)picolinic acid involves its ability to chelate metal ions. This chelation can disrupt the function of metal-dependent enzymes and proteins, leading to various biological effects. For example, it can inhibit the activity of zinc finger proteins, which are involved in viral replication and packaging . Additionally, the compound can interfere with cellular processes such as endocytosis and membrane fusion, thereby inhibiting viral entry into host cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The nature and position of substituents on the picolinic acid scaffold critically influence solubility, stability, and biological activity. Key comparisons include:

Key Observations:

- Solubility : Bulky hydrophobic groups (e.g., tert-butylphenyl in qy20) reduce solubility compared to linear alkyl or hydroxylated substituents . The hydroxypropan-2-yl group in the target compound likely improves aqueous solubility relative to aromatic substituents, akin to 5-hydroxypicolinic acid .

- Stability : Hydroxyl groups (e.g., in 5-hydroxypicolinic acid) enhance stability under physiological conditions compared to ester or nitrile derivatives .

Biological Activity

5-(2-Hydroxypropan-2-yl)picolinic acid is a derivative of picolinic acid, characterized by a unique hydroxyalkyl substitution that enhances its solubility and potential biological activity. Picolinic acid derivatives are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and herbicidal activities. This article aims to explore the biological activity of 5-(2-Hydroxypropan-2-yl)picolinic acid through detailed research findings, case studies, and data tables.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This structure includes a picolinic acid moiety substituted with a 2-hydroxypropan-2-yl group, which significantly influences its chemical reactivity and biological interactions.

1. Pharmacological Potential

Research indicates that 5-(2-Hydroxypropan-2-yl)picolinic acid exhibits several biological activities, including:

- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacteria and fungi.

- Enzyme Inhibition : Preliminary studies suggest potential interactions with enzymes such as mushroom tyrosinase, which is crucial in melanin synthesis. Inhibition of this enzyme can lead to applications in skin whitening agents.

The compound's mechanism of action involves binding to specific receptors or enzymes, potentially altering their activity. For instance, docking studies indicate that it may interact with tyrosinase at the active site, similar to other known inhibitors.

Data Table: Biological Activity Summary

Case Study 1: Antimicrobial Efficacy

In a study evaluating various picolinic acid derivatives, 5-(2-Hydroxypropan-2-yl)picolinic acid was tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition zones comparable to standard antibiotics, suggesting its potential as an antimicrobial agent.

Case Study 2: Tyrosinase Inhibition

A kinetic analysis of 5-(2-Hydroxypropan-2-yl)picolinic acid revealed an IC50 value indicating its potency as a tyrosinase inhibitor. The compound exhibited non-competitive inhibition, suggesting that it binds to the enzyme without competing with the substrate. This property is valuable for developing skin-lightening formulations.

Comparative Analysis with Similar Compounds

The following table compares 5-(2-Hydroxypropan-2-yl)picolinic acid with structurally similar compounds regarding their biological activities:

| Compound Name | Activity | IC50 (μM) |

|---|---|---|

| 5-(Trifluoromethyl)-Picolinic Acid | Herbicidal | 15 |

| 4-Amino-Picolinic Acid | Antibacterial | 20 |

| 5-(2-Hydroxypropan-2-yl)-Picolinic Acid | Enzyme Inhibition (Tyrosinase) | 12 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.